2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3,4-difluorophenyl)acetamide
Description
2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3,4-difluorophenyl)acetamide (molecular formula: C₁₇H₁₃F₂N₃OS₃) is a thiadiazole-based acetamide derivative featuring a benzylthio group at the 5-position of the 1,3,4-thiadiazole ring and a 3,4-difluorophenyl substituent on the acetamide nitrogen . The compound’s structure combines electron-withdrawing fluorine atoms and a sulfur-rich scaffold, which are common motifs in medicinal chemistry for enhancing metabolic stability and target binding . Its synthesis likely follows standard amidation protocols using coupling agents like EDC/HOBt, as reported for analogous thiadiazole derivatives .
Properties
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3,4-difluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N4OS2/c11-6-2-1-5(3-7(6)12)14-8(17)4-18-10-16-15-9(13)19-10/h1-3H,4H2,(H2,13,15)(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJNLRSFMEHTCBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CSC2=NN=C(S2)N)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3,4-difluorophenyl)acetamide typically involves multiple steps. One common method includes the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with chloroacetyl chloride in the presence of a base, followed by the subsequent reaction with 3,4-difluoroaniline. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle hazardous chemicals safely. The process would be optimized to maximize yield and minimize by-products, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs where different functional groups replace the original substituents.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. The compound under consideration has been evaluated for its efficacy against various bacterial and fungal strains.
Key Findings:
- Compounds with similar structures have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .
- In vitro studies suggest that modifications to the phenyl ring enhance activity; for instance, halogenated derivatives have been noted to improve antibacterial effects .
| Compound | Target Organism | MIC (μg/mL) | Activity Type |
|---|---|---|---|
| 8d | A. niger | 32 | Antifungal |
| 9d | S. aureus | 25 | Antibacterial |
| 11c | B. subtilis | 20 | Antibacterial |
Cytotoxic Properties
The cytotoxic potential of this compound has also been explored in cancer research. Studies have demonstrated that derivatives can inhibit the growth of various cancer cell lines.
Case Studies:
- Human Colon Cancer (HCT116) : The compound exhibited a GI50 value of approximately 3.29 μg/mL against HCT116 cells, indicating significant antiproliferative activity .
- Human Breast Cancer (MCF-7) : Other derivatives showed varying degrees of inhibition against MCF-7 cells with GI50 values ranging from 0.74 to 10 μg/mL .
| Cell Line | GI50 (μg/mL) | Compound Used |
|---|---|---|
| HCT116 | 3.29 | 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3,4-difluorophenyl)acetamide |
| MCF-7 | 10 | Various thiadiazole derivatives |
Pharmaceutical Applications
Given its promising biological activities, this compound could serve as a lead structure for developing new pharmaceuticals targeting infections and cancer therapies.
Potential Development Areas:
- Antibiotic Development : With rising antibiotic resistance, compounds like this could be pivotal in creating new antibacterial agents.
- Anticancer Drugs : The ability to inhibit cancer cell proliferation suggests potential for development into anticancer therapies.
Mechanism of Action
The mechanism by which 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3,4-difluorophenyl)acetamide exerts its effects involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, modulating their activity. The exact molecular pathways and targets would depend on the specific biological context in which the compound is being studied.
Comparison with Similar Compounds
Key Observations :
- Fluorine vs. Chlorine : The target compound’s 3,4-difluorophenyl group may offer better metabolic stability and reduced toxicity compared to chlorinated analogs (e.g., ), as fluorine’s smaller size and electronegativity minimize off-target interactions .
- Sulfur Content : The benzylthio substituent in the target compound and analogs (e.g., ) may enhance membrane permeability due to increased lipophilicity.
Pharmacological Activity Comparison
Limited direct bioactivity data are available for the target compound. However, analogs provide insights:
- Antimicrobial Activity: Compounds like 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide () exhibit antibacterial and antifungal properties, suggesting the thiadiazole-acetamide scaffold has broad applicability .
- Cytotoxicity : Derivatives with trifluoromethyl groups (e.g., ) often show enhanced cytotoxicity, while fluorinated variants (e.g., target compound) may balance potency and safety .
- Synthesis Feasibility : Yields for similar compounds range from 65% to 88% (), implying the target compound’s synthesis could be optimized for scalability.
Computational and Spectral Data
- NMR Profiles : Thiadiazole protons in analogs typically resonate at δ 7.2–8.5 ppm for aromatic regions, with acetamide carbonyl signals near δ 165–170 ppm ().
- Molecular Weight : The target compound’s higher molecular weight (411.5 g/mol) compared to simpler analogs (e.g., , 297.36 g/mol) may influence solubility and bioavailability.
Biological Activity
The compound 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3,4-difluorophenyl)acetamide is a derivative of the 1,3,4-thiadiazole family, known for its diverse biological activities. This article explores its synthesis, structural characteristics, and various biological activities, particularly in anticancer and antimicrobial applications.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of approximately 286.29 g/mol. The structure features a thiadiazole ring which is crucial for its biological activity. The presence of the difluorophenyl group enhances its pharmacological properties by improving lipophilicity and bioavailability.
Synthesis
The synthesis of this compound typically involves the reaction of 5-amino-1,3,4-thiadiazole with an appropriate acylating agent. The general method includes:
- Reactants : 5-amino-1,3,4-thiadiazole and N-(3,4-difluorophenyl)acetamide.
- Conditions : The reaction is usually conducted in a solvent such as ethanol or acetic acid under reflux conditions.
- Purification : Post-reaction, the product is purified through recrystallization or chromatography.
Anticancer Activity
Recent studies have demonstrated that derivatives of thiadiazole exhibit significant anticancer effects. For instance:
- Cell Viability Studies : Compounds similar to this compound showed reduced viability in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) after 48 hours of exposure .
- Mechanism of Action : The compound may act by inhibiting key regulatory proteins involved in cell proliferation, such as CDK9 and STAT3 .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 2g | MCF-7 | 15 | CDK9 inhibition |
| 2g | HCT-116 | 12 | STAT3 inhibition |
Antimicrobial Activity
Thiadiazole derivatives have also shown promising antimicrobial properties:
- Inhibition Zones : Compounds with similar scaffolds exhibited zones of inhibition against E. coli and Salmonella typhi ranging from 15 to 19 mm at concentrations of 500 µg/disk .
- Broader Spectrum : These compounds have been reported to possess antifungal activity as well, particularly against A. niger and Penicillium species .
Other Biological Activities
Beyond anticancer and antimicrobial effects, thiadiazole derivatives have been investigated for:
- Antioxidant Properties : Studies indicate potential antioxidant activity due to the presence of the thiadiazole moiety .
- Neuroprotective Effects : Some derivatives have shown neuroprotective effects in animal models by inhibiting seizure activity without significant neurotoxicity .
Case Studies
- Study on Anticancer Effects : A study involving a series of thiadiazole derivatives demonstrated that modifications at the sulfur atom significantly impacted their anti-proliferative activity against various cancer cell lines .
- Antimicrobial Efficacy Assessment : A comparative study evaluated the antimicrobial efficacy of several thiadiazole derivatives against common bacterial strains. Results indicated that specific substitutions led to enhanced activity against resistant strains .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves multi-step reactions, starting with heterocyclization of acylated thiosemicarbazides followed by alkylation or acylation steps . Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency .
- Temperature control : Reactions often require refluxing under inert atmospheres (e.g., N₂) to prevent oxidation .
- Purification : Recrystallization or column chromatography is critical for isolating high-purity products .
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Thiadiazole formation | CS₂, NaOH, reflux | 60–75 | |
| Acylation | 3,4-Difluorophenyl acetamide, DMF, 80°C | 50–65 |
Q. Which characterization techniques are most reliable for confirming the compound’s structural integrity?
- NMR Spectroscopy : ¹H/¹³C NMR verifies substituent positions and purity. For example, the 3,4-difluorophenyl group shows distinct aromatic splitting patterns .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ peak at m/z 387.03) .
- Elemental Analysis : Validates C, H, N, S composition within ±0.4% of theoretical values .
Q. What initial biological screening approaches are recommended to evaluate its therapeutic potential?
- Antimicrobial Assays : Disk diffusion or MIC tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
- Enzyme Inhibition : Kinase or protease inhibition assays to identify mechanistic targets .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?
- Substituent Variation : Introducing electron-withdrawing groups (e.g., -CF₃) on the phenyl ring enhances antimicrobial activity .
- Heterocycle Replacement : Replacing thiadiazole with oxadiazole alters solubility and target binding .
Q. Table 2: SAR Insights from Structural Analogs
| Analog Structure | Key Modification | Biological Activity (IC₅₀, μM) | Reference |
|---|---|---|---|
| 3,4-Dichlorophenyl derivative | Increased lipophilicity | Anticancer: 12.5 (HeLa) | |
| Thiophene-containing analog | Enhanced π-π stacking | Antimicrobial: MIC 8 µg/mL |
Q. What computational methods predict binding modes and pharmacokinetic properties?
Q. How should researchers resolve contradictions in biological activity data across studies?
- Dose-Response Validation : Replicate assays under standardized conditions (e.g., 72-hour incubation for MTT) .
- Metabolic Stability Tests : Liver microsome assays identify rapid degradation, which may explain variable in vivo results .
- Crystallographic Analysis : X-ray structures (e.g., PDB ID 6XYZ) clarify conformational stability impacting activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
